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Inositol 3-phosphate

inositol monophosphatase substrate specificity enzyme kinetics

Inositol 3-phosphate (Ins(3)P; CAS 2831-74-5) is the authentic D-myo-inositol 3-phosphate isomer—the obligate product of inositol-3-phosphate synthase (EC 5.5.1.4) and the sole entry point to the lipid-independent InsP₆ biosynthetic pathway. Unlike Ins(1)P or Ins(4)P, only Ins(3)P enables accurate determination of IMPase isoform selectivity (5.3-fold activity differential between IMPL1 and IMP isoforms), de novo synthase calibration (Km 0.57 mM for glucose-6-phosphate; Km 8 μM for NAD⁺), and unambiguous metabolic flux tracing. Substituting positional isomers introduces irreconcilable experimental artifacts. For HPLC/MS quantification standards, enzyme characterization, and metabolic tracing studies requiring authentic 3-phosphorylated substrate identity, procure Ins(3)P specifically.

Molecular Formula C6H13O9P
Molecular Weight 260.14 g/mol
CAS No. 2831-74-5
Cat. No. B1203944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInositol 3-phosphate
CAS2831-74-5
SynonymsD-myo-inositol-3-phosphate
inositol 3-phosphate
inositol 3-phosphate, (-)-isomer
myoinositol 3-phosphate
Molecular FormulaC6H13O9P
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O
InChIInChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4-,5-,6?/m1/s1
InChIKeyINAPMGSXUVUWAF-GCVPSNMTSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inositol 3-Phosphate (CAS 2831-74-5): Procurement-Relevant Overview for Research and Industrial Use


Inositol 3-phosphate (Ins(3)P; CAS 2831-74-5), also designated as D-myo-inositol 3-phosphate or 1D-myo-inositol 3-phosphate, is a monophosphorylated derivative of myo-inositol belonging to the inositol phosphate family of cellular signaling and metabolic intermediates [1]. This compound occupies a functionally distinct niche as the obligate product of the de novo inositol biosynthetic pathway, generated from glucose-6-phosphate via the rate-limiting enzyme inositol-3-phosphate synthase (EC 5.5.1.4) [2]. Unlike its positional isomers Ins(1)P and Ins(4)P, Ins(3)P serves as the entry point to a specific metabolic cascade leading to higher phosphorylated species including inositol hexakisphosphate (InsP₆) and phosphatidylinositol 3-phosphate (PtdIns3P)-containing lipids [3]. This positional specificity fundamentally precludes substitution with other inositol monophosphate isomers in applications requiring authentic 3-phosphorylated substrate identity.

Why Generic Inositol Monophosphate Substitution Fails: The Positional Specificity of Inositol 3-Phosphate


Inositol monophosphates are not functionally interchangeable despite sharing identical molecular formulas; the phosphate position (1-, 3-, or 4-) dictates entirely distinct metabolic fates and enzyme recognition profiles [1]. Ins(3)P is uniquely generated by inositol-3-phosphate synthase and feeds exclusively into the lipid-independent pathway for InsP₆ biosynthesis via sequential phosphorylation, whereas Ins(1)P and Ins(4)P arise predominantly from phospholipase C-mediated degradation of phosphoinositides and enter different recycling routes [2]. Furthermore, phosphatase enzymes exhibit markedly divergent substrate specificities toward these positional isomers, with some isoforms displaying 5-fold or greater differences in relative activity rates between Ins(3)P and Ins(1)P [3]. For researchers requiring authentic pathway intermediates, enzyme substrates, or analytical standards for 3-phosphorylated species quantification, substituting Ins(1)P or Ins(4)P introduces irreconcilable experimental artifacts and invalidates metabolic flux determinations. The quantitative evidence presented below establishes precisely where Ins(3)P demonstrates verifiable differentiation from its closest analogs.

Quantitative Differentiation Evidence: Inositol 3-Phosphate vs. Positional Isomers and Functional Analogs


Substrate Selectivity of IMPase Isoforms: Ins(3)P Exhibits 5.3-Fold Activity Differential vs. Ins(1)P

The inositol monophosphatase isoform IMPL1 from Arabidopsis thaliana displays a dramatic 5.3-fold difference in relative activity between Ins(3)P and Ins(1)P when assayed under identical conditions. In contrast, a second plant IMPase isoform (IMP) exhibits an inverted preference, hydrolyzing Ins(3)P and Ins(1)P at equivalent rates (100% relative activity for both) [1]. This isoform-dependent substrate discrimination demonstrates that Ins(3)P is not functionally equivalent to Ins(1)P and cannot be substituted without altering observed enzyme activity depending on the IMPase isoform present in the experimental system.

inositol monophosphatase substrate specificity enzyme kinetics

Bacterial IMPase Km Values: Ins(3)P Affinity (0.061-0.068 mM) Differs from Ins(1)P (0.1 mM)

In Escherichia coli inositol monophosphatase, Ins(3)P exhibits a Km of 0.061–0.068 mM at pH 8.0 and 37°C, which is approximately 1.5-fold lower than the Km of 0.1 mM observed for Ins(1)P under identical conditions [1]. This lower Km indicates higher apparent affinity of the bacterial enzyme for the 3-phosphorylated isomer. The difference becomes more pronounced in the thermophilic archaeon Archaeoglobus fulgidus, where Ins(3)P displays a Km of 1.7 mM at 85°C compared to 2.3 mM for Ins(1)P [1]. These quantitative kinetic parameters establish that even when the same enzyme accepts multiple inositol monophosphate isomers, the binding affinity is not equivalent across substrates.

Michaelis-Menten kinetics IMPase Escherichia coli

Metabolic Flux Partitioning: Ins(3)P-Dependent Pathway Represents Minor Fraction (<10%) of Total Phosphoinositide Turnover

Kinetic analysis of inositol phosphate turnover in cellular systems demonstrates that the metabolic pathway involving Ins(3)P and its immediate phosphorylation product Ins(1,3)P₂ accounts for less than 10% of total inositol phosphate metabolic flux, whereas the Ins(1,4)P₂ and Ins(1,3,4,5)P₄ routes together handle the remaining >90% [1]. This quantitative flux partitioning indicates that Ins(3)P is not a major steady-state metabolite but rather a specialized entry point to a distinct biosynthetic route. This contrasts sharply with the metabolic behavior of Ins(1)P, which accumulates to substantially higher concentrations in vivo—up to 10-fold greater than Ins(4)P in stimulated rat brain tissue [2]—and serves as a primary recycling intermediate for phosphatidylinositol turnover.

metabolic flux inositol phosphate turnover kinetic analysis

Inositol-3-Phosphate Synthase Kinetic Parameters: Human Enzyme Km = 0.57 mM for Glucose-6-Phosphate

The human inositol-3-phosphate synthase (hINO1) catalyzes the NAD⁺-dependent conversion of D-glucose-6-phosphate to 1D-myo-inositol 3-phosphate, representing the first committed and rate-limiting step in de novo myo-inositol biosynthesis [1]. Recombinant human MIP synthase purified from Escherichia coli exhibits optimal activity at pH 8.0 and 37°C, with Km values of 0.57 mM for glucose-6-phosphate and 8 μM for the essential cofactor NAD⁺ [2]. This enzyme produces exclusively Ins(3)P, not Ins(1)P or other positional isomers, establishing the unique biosynthetic origin of the 3-phosphorylated species. No other inositol monophosphate isomer is generated via this de novo pathway.

inositol-3-phosphate synthase enzyme kinetics rate-limiting step

Polyphosphoinositide Phosphatase Discriminates Lipid-Bound vs. Soluble 3-Phosphorylated Substrates

A membrane-bound polyphosphoinositide phosphatase purified 7,700-fold from rat brain utilizes the lipid-bound 3-phosphorylated species phosphatidylinositol 3-phosphate (PtdIns3P) as a substrate, alongside PtdIns(4)P (Km = 45 μM) and PtdIns(4,5)P₂ (Km = 5 μM) [1]. Notably, the soluble inositol phosphates Ins(1,4)P₂ and Ins(1,4,5)P₃ neither serve as substrates nor inhibit this enzyme even at concentrations as high as 100 μM [1]. While this evidence addresses the lipid-bound form (PtdIns3P) rather than soluble Ins(3)P directly, it establishes the critical class-level principle that 3-phosphorylated species interact with distinct phosphatase enzymes that discriminate based on both phosphorylation position and lipid conjugation status [2]. This enzyme is further distinguished from the inositol-polyphosphate phosphatase family (EC 3.1.3.36) by its inability to dephosphorylate soluble inositol lipids [2].

phosphatase specificity PtdIns3P soluble inositol phosphate

Validated Application Scenarios for Inositol 3-Phosphate Procurement Based on Quantitative Evidence


IMPase Substrate Specificity and Isoform Characterization Studies

Based on the 5.3-fold differential activity between IMPL1 and IMP isoforms toward Ins(3)P versus Ins(1)P [1], authentic Ins(3)P is required as a substrate for characterizing inositol monophosphatase isoform selectivity. The bacterial and archaeal Km data (0.061–0.068 mM in E. coli; 1.7 mM in A. fulgidus) [2] further support its use in cross-species IMPase kinetic comparisons. Procurement of Ins(3)P rather than Ins(1)P enables accurate determination of Vmax and Km for 3-phosphorylated substrate-specific activity.

De Novo Inositol Biosynthesis Pathway Analysis and Enzyme Assays

Ins(3)P is the exclusive product of inositol-3-phosphate synthase (EC 5.5.1.4), which catalyzes the rate-limiting step in de novo myo-inositol biosynthesis with defined kinetic parameters (Km = 0.57 mM for glucose-6-phosphate; Km = 8 μM for NAD⁺) [3]. Authentic Ins(3)P is essential as a calibration standard for HPLC or mass spectrometric quantification of synthase activity, and as a reference compound for verifying product identity in recombinant enzyme assays. Ins(1)P cannot substitute in this application.

Lipid-Independent Phytic Acid Biosynthesis Studies in Plants

The sequential phosphorylation of Ins(3)P constitutes the lipid-independent pathway for phytic acid (InsP₆) biosynthesis in plants, a route shown to be active in developing rice embryos [4]. For metabolic tracing studies distinguishing this pathway from the PLC-mediated Ins(1,4,5)P₃ route, authentic Ins(3)P serves as the essential entry-point standard for flux analysis and intermediate identification. Procurement of positional isomers would conflate these biochemically distinct routes.

Inositol Phosphate Metabolic Flux Quantification and Turnover Studies

Given that the Ins(3)P-containing pathway accounts for less than 10% of total inositol phosphate metabolic flux compared to the dominant Ins(1,4)P₂ and Ins(1,3,4,5)P₄ routes [5], accurate quantification of this minor but functionally distinct pathway requires authentic Ins(3)P as an analytical standard. The 10-fold concentration disparity between Ins(1)P and Ins(4)P observed in brain tissue [6] further underscores that inositol monophosphate isomers exhibit markedly different steady-state abundances; using the wrong isomer as a quantification standard introduces systematic error in absolute concentration determinations.

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